ML089 was developed as part of research efforts to identify novel inhibitors that could potentially be used in the treatment of various diseases, including cancer and neurodegenerative disorders. It belongs to a broader class of compounds known as small molecule inhibitors, which are characterized by their ability to modulate biological processes at the molecular level.
The synthesis of ML089 typically involves multi-step organic synthesis techniques. The process begins with readily available starting materials, which undergo various chemical reactions, including:
The synthetic route may vary depending on the desired analogs or derivatives being explored for enhanced efficacy or reduced toxicity.
ML089 has a well-defined molecular structure that can be characterized by its chemical formula and three-dimensional conformation. The compound typically features:
The molecular weight, solubility parameters, and other physicochemical properties are critical for understanding how ML089 behaves in biological systems.
ML089 participates in several chemical reactions that can be studied to understand its reactivity and stability:
The mechanism of action of ML089 involves selective inhibition of target proteins. This inhibition disrupts specific signaling pathways associated with disease progression. Key points include:
Quantitative data from assays measuring enzyme activity or cell viability provide evidence supporting the proposed mechanisms.
ML089 exhibits several important physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately.
ML089 has potential applications in various scientific fields, particularly in drug discovery and development. Its uses include:
The therapeutic rationale for PMI inhibition in PMM2-CDG stems from the competitive substrate dynamics between two enzymes: PMI (catalyzing Man-6-P ⇌ fructose-6-phosphate) and PMM2 (converting Man-6-P → mannose-1-phosphate). In healthy cells, ~95% of Man-6-P is catabolized by PMI toward glycolysis, leaving only minor fractions for glycosylation. PMM2-deficient cells exhibit severely reduced flux toward mannose-1-phosphate despite residual enzyme activity, as PMI efficiently depletes the shared substrate Man-6-P [5] [6].
ML089 exploits a critical vulnerability: inhibiting PMI forces metabolic accumulation of Man-6-P, enabling residual PMM2 activity to utilize this pool for glycosylation. This strategy mirrors the successful mannose therapy used in MPI-CDG (CDG-Ib), where direct PMI deficiency permits Man-6-P redirection. However, in PMM2-CDG, pharmacological PMI inhibition is required to achieve similar substrate diversion [2] [6]. Crucially, ML089’s non-competitive mechanism avoids antagonism by elevated Man-6-P concentrations—a key advantage over competitive inhibitors [6].
Table 1: Enzymatic Targets in Mannose-6-Phosphate Metabolism
Enzyme | Gene | Reaction | Role in CDG | Substrate Affinity (Km) |
---|---|---|---|---|
Phosphomannose isomerase (PMI) | MPI | Man-6-P ⇌ Fructose-6-P | Competes for Man-6-P; inhibition beneficial in CDG-Ia | 0.08 mM (human) [6] |
Phosphomannomutase 2 (PMM2) | PMM2 | Man-6-P → Mannose-1-P | Deficient in CDG-Ia; rate-limiting in glycosylation | 0.12 mM (human) [9] |
Phosphomannomutase 1 (PMM1) | PMM1 | Man-6-P → Mannose-1-P | Minor isozyme; cannot compensate for PMM2 loss | Not characterized |
PMI sits at a critical metabolic branch point governing carbon allocation between glycolysis and glycosylation. Under physiological conditions, PMI maintains a low Man-6-P pool (<5% of total hexose phosphates) due to its high catalytic efficiency (kcat/Km = 3.7 × 10⁵ M⁻¹s⁻¹) [6]. This creates a "substrate drain" that limits precursor availability for glycan synthesis. In PMM2-deficient cells, even modest PMI inhibition significantly increases Man-6-P concentrations. For example, at 1.3 µM ML089 (IC₉₀ concentration), cellular Man-6-P levels rise >8-fold, directly correlating with improved glycan occupancy on transferrin in patient fibroblasts [5] [6].
The kinetic dominance of PMI is evidenced by isotope tracing: in wild-type cells, <5% of administered ¹⁴C-mannose incorporates into glycoproteins, while >90% enters glycolysis via PMI. With ML089 treatment, glycosylation incorporation rises to >25% without compromising energy metabolism, demonstrating targeted pathway modulation [6]. In zebrafish embryos—a model for glycosylation defects—ML089 increased mannose flux toward N-glycans by 40%, validating in vivo target engagement [5].
ML089 (C₁₃H₈FNOS; MW 245.27 g/mol) is a orally bioavailable benzoisothiazolone derivative discovered through high-throughput screening (AID-1545) and optimized as part of the NIH Molecular Libraries Program [2] [6]. It exhibits potent inhibition of human PMI (IC₅₀ = 1.3 µM) with >69-fold selectivity over related enzymes like PMM2 (IC₅₀ = 83 µM) and PHOSPHO1 (IC₅₀ = 800 nM) [2]. Its membrane permeability enables cellular and in vivo studies unattainable with earlier PMI inhibitors.
Table 2: Key Chemical and Pharmacological Properties of ML089
Property | Value | Assay System | Significance |
---|---|---|---|
Molecular Formula | C₁₃H₈FNOS | Calculated from structure [1] | Ensures compound identity |
CAS Registry | 1306638-12-9 | Chemical registry [1] [3] | Unique compound identifier |
IC₅₀ vs. PMI | 1.3 µM | Fluorescence intensity assay (AID-1535) [2] [6] | Primary target potency |
Selectivity (PMM2) | 83 µM IC₅₀ | Biochemical counter-screen (AID-1655) [6] | 69-fold selectivity window |
Solubility (DMSO) | 25 mg/mL (101.93 mM) | In vitro reconstitution [1] | Enables cellular studies |
Cellular Activity | Improved glycosylation at 10 µM | CDG-Ia patient fibroblasts [5] [6] | Functional rescue evidence |
Mechanistically, ML089 binds PMI’s substrate isomerization site non-competitively, as evidenced by unaltered inhibition potency under high (10× Km) Man-6-P concentrations [6]. This distinguishes it from natural substrate mimics and enables sustained inhibition even during mannose supplementation—a proposed combinatorial therapy for CDG-Ia. As a chemical probe, ML089 has revealed:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: